Bienvenue dans la boutique en ligne BenchChem!

Moxalactam sodium salt

Enterobacteriaceae MIC MBC

Moxalactam sodium salt (latamoxef) is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class, structurally related to cephalosporins but distinguished by replacement of the dihydrothiazolidine sulfur atom with an oxygen atom in the 1-position. This structural modification confers enhanced resistance to hydrolysis by a broad range of plasmid- and chromosomally-mediated β-lactamases, including those produced by Bacteroides fragilis.

Molecular Formula C20H18N6Na2O9S
Molecular Weight 564.4 g/mol
Cat. No. B7802563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxalactam sodium salt
Molecular FormulaC20H18N6Na2O9S
Molecular Weight564.4 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2
InChIKeyGRIXGZQULWMCLU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxalactam Sodium Salt: Core Identity and Procurement Rationale for an Oxacephem Antibiotic


Moxalactam sodium salt (latamoxef) is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class, structurally related to cephalosporins but distinguished by replacement of the dihydrothiazolidine sulfur atom with an oxygen atom in the 1-position [1]. This structural modification confers enhanced resistance to hydrolysis by a broad range of plasmid- and chromosomally-mediated β-lactamases, including those produced by Bacteroides fragilis [2]. The compound is supplied as a lyophilized powder with HPLC-verified purity typically ≥98%, stable for 36 months at -20°C in lyophilized form, and utilized primarily in antimicrobial susceptibility testing, β-lactamase research, and as an analytical reference standard .

Why Moxalactam Sodium Salt Cannot Be Interchanged with Third-Generation Cephalosporins


Although moxalactam is often grouped with third-generation cephalosporins in susceptibility testing panels, direct substitution with agents such as cefotaxime, ceftazidime, or ceftriaxone is pharmacologically unsound. Moxalactam differs in three critical procurement-relevant dimensions. First, its oxacephem structure provides superior stability against certain β-lactamases, including the B. fragilis chromosomal β-lactamase, where cefotaxime is significantly less stable [1]. Second, moxalactam exhibits markedly lower MIC values against anaerobic Gram-negative bacilli including Bacteroides fragilis, a spectrum gap in most third-generation cephalosporins [2]. Third, moxalactam carries a methyltetrazolethiol (MTT) side chain that confers a distinct adverse-effect liability—hypoprothrombinemia and disulfiram-like reactions—not shared by cefotaxime or ceftazidime [3]. These quantitative differences in antimicrobial coverage, β-lactamase stability, and safety profile mean that experimental or clinical data generated with one agent cannot be extrapolated to another without explicit validation. The evidence below provides the quantitative basis for this differentiation.

Moxalactam Sodium Salt: Quantified Differentiation Evidence Against Closest Comparators


Moxalactam vs. Cefotaxime and Ceftriaxone: Enterobacteriaceae MIC and Bactericidal Kinetics

In a direct head-to-head study of gram-negative bacilli isolated from meningitis patients, moxalactam exhibited 2- to 4-fold higher MICs and MBCs than cefotaxime or ceftriaxone for all isolates tested, and at comparable multiples of the MIC, isolates were killed more slowly by moxalactam [1]. However, against the broader Enterobacteriaceae family in a 520-isolate comparative study, moxalactam was the most effective agent tested with a geometric mean MIC (Gm) ≤1 mg/L, outperforming cephalothin, cefamandole, cefoxitin, ticarcillin, gentamicin, tobramycin, and amikacin [2]. This dual profile—slightly weaker against certain meningitis isolates but superior against the aggregate Enterobacteriaceae population—defines its differentiated positioning.

Enterobacteriaceae MIC MBC bactericidal kinetics gram-negative meningitis

Moxalactam vs. Cefoxitin, Cefotaxime, and Cefoperazone: Anaerobic Bacteroides fragilis Activity

In a head-to-head comparison of β-lactam antibiotics against β-lactamase-producing Bacteroides fragilis strains, moxalactam demonstrated an IC₉₀ of 4 mg/L, compared to 16 mg/L for cefoxitin and 8 mg/L for cefotetan [1]. A separate study confirmed that moxalactam MICs against B. fragilis and B. vulgatus were lower than those of cefoxitin, with moxalactam demonstrating greater overall activity by agar dilution MIC titration [2]. Against the broader B. fragilis group, the MIC₅₀ for moxalactam was 4 µg/mL versus 8 µg/mL for cefoxitin and 128 µg/mL for cefotaxime, while cefoperazone MICs were equivalent at 64 µg/mL for both MIC₅₀ and MIC₉₀ [3]. Moxalactam was more active than cephalothin and cefamandole against anaerobic Gram-negative bacilli [4].

anaerobic bacteria Bacteroides fragilis MIC intra-abdominal infection

Moxalactam vs. Cefotaxime and Cefoperazone: β-Lactamase Stability and ESBL Activity

Moxalactam demonstrates extreme resistance to hydrolysis by both plasmid and chromosomal β-lactamases, a property directly linked to its 7α-methoxy and side-chain carboxyl structural features [1]. Unlike cefotaxime and cefoperazone, moxalactam also inhibits production of β-lactamases and does not induce class I β-lactamase expression [2]. In a pharmacometric analysis using Monte Carlo simulation, moxalactam demonstrated potent efficacy against ESBL-producing Enterobacteriaceae; regimens of 30–60 mg/kg every 8 hours achieved bacteriostatic targets and 50–60 mg/kg every 6 hours achieved bactericidal targets [3]. In vivo, the high β-lactamase stability corresponded to lower ED₅₀ values in murine intraperitoneal infection models against bacteria resistant to cefazolin, cefoxitin, and cefotiam [4].

β-lactamase stability ESBL Enterobacteriaceae PK/PD modeling

Moxalactam vs. Ceftazidime and Cefoperazone: Antipseudomonal Activity and Gram-Negative Spectrum

Against 100 sequential Gram-negative rod isolates from hospital-acquired bloodstream infections, ceftazidime showed superior overall activity with 97% of strains susceptible at 16 mg/L, while moxalactam achieved 90% susceptibility (P=0.04 vs. ceftazidime) [1]. Ceftazidime and cefoperazone exhibited highest activities against P. aeruginosa specifically, with MIC₉₀ values of 4 and 16 mg/L respectively; moxalactam showed moderate antipseudomonal activity comparable to cefotaxime [1]. Against Enterobacteriaceae specifically, all newer cephalosporins including moxalactam had mean MICs of ≤0.6 mg/L [1]. In a separate direct comparison of moxalactam versus ceftazidime against Pseudomonas and Enterobacteriaceae resistant to first-generation cephalosporins, moxalactam retained activity against many resistant strains [2].

Pseudomonas aeruginosa Gram-negative bacilli bloodstream infection MIC90

Moxalactam vs. Cephalosporin Class: Pharmacokinetic Half-Life as a Differentiation Parameter

According to the antimicrobial reference database, moxalactam exhibits an elimination half-life of 5.4–7.6 hours in adults, which is considerably longer than the typical 1–2 hour half-life reported for most cephalosporins including cefotaxime (approximately 1.0–1.5 hours) and ceftazidime (approximately 1.5–2 hours) [1]. Protein binding for moxalactam is reported at 52% (antimicrobe.org) or 35–50% (multiple sources), with primarily renal excretion of unchanged drug [1][2]. The extended half-life supports less frequent dosing (q8h or q12h) compared to many cephalosporins that require q6h or q8h administration [1].

pharmacokinetics elimination half-life protein binding dosing interval

Moxalactam Sodium Salt: Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Susceptibility Testing (AST) Panel Development for Anaerobic Gram-Negative Coverage

Moxalactam's MIC₉₀ of 4 µg/mL against β-lactamase-producing Bacteroides fragilis, 4-fold lower than cefoxitin (16 µg/mL) and 32-fold lower than cefotaxime (128 µg/mL), positions it as an essential comparator agent in anaerobic susceptibility testing panels [1][2]. Laboratories developing or validating AST panels for intra-abdominal infection isolates should include moxalactam specifically to benchmark anaerobic Gram-negative coverage, as its activity profile against B. fragilis is not replicated by any third-generation cephalosporin.

β-Lactamase Research and Inhibitor Screening Programs

Moxalactam's extreme resistance to hydrolysis by both plasmid and chromosomal β-lactamases—coupled with its ability to inhibit β-lactamase production without inducing class I β-lactamases—makes it a valuable reference compound for β-lactamase characterization studies [1]. In inhibitor screening programs, moxalactam serves as a stable substrate control against which the hydrolytic activity of novel β-lactamase variants (including ESBLs and carbapenemases) can be measured. The validated PK/PD models demonstrating bactericidal efficacy against ESBL-producing Enterobacteriaceae at 50–60 mg/kg q6h provide quantitative benchmarks for in vitro–in vivo correlation studies [2].

Quality Control and Analytical Reference Standard for HPLC-Based Potency Determination

Moxalactam sodium salt is available as an analytical standard with HPLC-verified purity (typically ≥98%), suitable for HPLC and GC applications in forensic toxicology, veterinary pharmacology, and pharmaceutical quality control [1]. The lyophilized powder formulation offers 36-month stability when stored desiccated at -20°C, with defined solubility parameters in DMSO and water (87 mg/mL each) and insolubility in ethanol, facilitating reproducible standard curve preparation [2]. Batch-specific Certificates of Analysis (CoA) documenting purity, pH, and solubility are available from major suppliers, supporting GLP-compliant analytical workflows .

Gram-Negative Bacteremia Model Compound for Comparative Pharmacodynamic Studies

In the comparative analysis of seven extended-spectrum cephalosporins against 100 sequential Gram-negative bloodstream isolates, moxalactam achieved 90% susceptibility at 16 mg/L—statistically comparable to cefotaxime (91%) and cefoperazone (90%), but distinct from ceftazidime (97%, P=0.04) [1]. With mean Enterobacteriaceae MICs of ≤0.6 mg/L and a half-life of 5.4–7.6 hours supporting q8h–q12h dosing, moxalactam offers a unique PK/PD profile for time-above-MIC modeling in Gram-negative bacteremia research. Its differentiated P. aeruginosa coverage (moderate, comparable to cefotaxime) also makes it useful as a comparator in studies evaluating the incremental benefit of antipseudomonal versus non-antipseudomonal β-lactam regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxalactam sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.